2,2'-Bipyridine, 6-(chloromethyl)-
Description
Contextualizing Bipyridine Ligands in Modern Coordination Chemistry
2,2'-Bipyridine (B1663995) and its derivatives are a class of organic compounds that have garnered immense interest in the field of coordination chemistry. researchgate.net Structurally, they consist of two pyridine (B92270) rings linked together at their 2-positions. This arrangement allows them to act as bidentate chelating ligands, meaning they can bind to a central metal atom through two of their nitrogen atoms to form a stable complex. researchgate.netalfachemic.com This chelating ability is fundamental to their widespread use.
The versatility of bipyridine ligands stems from their robust redox stability and the relative ease with which their structure can be modified. researchgate.net Chemists can introduce a wide array of functional groups onto the bipyridine scaffold, thereby fine-tuning the electronic and steric properties of the resulting metal complexes. rsc.org This tailored approach allows for the rational design of molecules with specific catalytic, photophysical, or electrochemical characteristics. Consequently, functionalized bipyridine ligands are integral components in diverse areas of research, including the development of catalysts for organic synthesis, light-emitting materials for displays and sensors, and photosensitizers for solar energy conversion. alfachemic.comepfl.ch
The Unique Significance of 2,2'-Bipyridine, 6-(chloromethyl)- within Ligand Design and Functional Material Precursors
Within the extensive family of functionalized bipyridines, 2,2'-Bipyridine, 6-(chloromethyl)- holds a position of particular importance. Its significance lies in the reactive chloromethyl group (-CH₂Cl) attached to one of the pyridine rings. vulcanchem.com This functional group serves as a versatile chemical handle, enabling straightforward derivatization through nucleophilic substitution reactions. This reactivity makes 6-(chloromethyl)-2,2'-bipyridine a valuable precursor for the synthesis of more complex, multidentate ligands and functional materials. vulcanchem.com
The strategic placement of the chloromethyl group allows for the covalent attachment of the bipyridine unit to other molecules or surfaces. For instance, it can be used to anchor catalytic metal complexes to solid supports, facilitating their recovery and reuse. Furthermore, the introduction of this reactive site opens up pathways to construct intricate supramolecular assemblies and polymeric materials with tailored properties. The ability to readily modify the bipyridine structure post-synthesis provides a modular approach to creating a library of ligands from a single, readily accessible starting material. rsc.orgacs.org
Chemical and Physical Properties of 2,2'-Bipyridine, 6-(chloromethyl)-
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂ | nih.gov |
| Molecular Weight | 204.65 g/mol | nih.gov |
| CAS Number | 82740-65-6 | nih.gov |
| IUPAC Name | 2-(chloromethyl)-6-(pyridin-2-yl)pyridine | nih.gov |
| Appearance | Data not available | |
| Melting Point | Data not available | lookchem.com |
| Boiling Point | Data not available | lookchem.com |
| Solubility | Data not available | lookchem.com |
Spectroscopic Data of 2,2'-Bipyridine, 6-(chloromethyl)-
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | The protons of the chloromethyl group typically show a signal around δ ~4.5–5.0 ppm. The pyridine protons appear as distinct multiplets in the region of δ 7.0–8.5 ppm. | vulcanchem.com |
| IR Spectroscopy | The presence of the chloromethyl group is confirmed by a C-Cl stretching vibration observed near 650 cm⁻¹. | vulcanchem.com |
Structure
3D Structure
Properties
CAS No. |
82740-65-6 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-(chloromethyl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2 |
InChI Key |
XYWATVAUJZDUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 2,2 Bipyridine, 6 Chloromethyl
State-of-the-Art Synthetic Routes to the 6-(chloromethyl)bipyridine Scaffold
The synthesis of 6-(chloromethyl)-2,2'-bipyridine can be achieved through several methods, with the choice often depending on the desired scale, purity, and available starting materials.
Regioselective Functionalization Techniques for Bipyridine Synthesis
A common and direct approach to introduce the chloromethyl group is the chloromethylation of 2,2'-bipyridine (B1663995). vulcanchem.com This electrophilic substitution reaction typically utilizes formaldehyde (B43269) and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride, under reflux conditions. vulcanchem.com
Another strategy involves the Negishi cross-coupling reaction to first synthesize 6-methyl-2,2'-bipyridine, which is then converted to the desired chloromethyl derivative. acs.org Palladium-catalyzed dehydrogenative dimerization of pyridines also offers a regioselective route to 2,2'-bipyridyls, which can be further functionalized. nih.gov For instance, a palladium catalyst with a silver(I) salt as an oxidant in the presence of pivalic acid can effectively dimerize various pyridines at the C2-positions. nih.gov
A highly efficient method for producing halomethyl-bipyridines involves the use of trimethylsilyl (B98337) (TMS) intermediates. orgsyn.orgorgsyn.orgorgsyn.org This technique starts with the deprotonation of a methyl-bipyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching with chlorotrimethylsilane (B32843) (TMSCl). The resulting silyl (B83357) intermediate then undergoes a silyl-to-chlorine exchange. orgsyn.org This method is noted for its high yields and selectivity. orgsyn.orgorgsyn.orgorgsyn.org
Radical halogenation of methyl-bipyridines is another possibility, but it often leads to mixtures of halogenated products that are difficult to separate. orgsyn.orgorgsyn.orgorgsyn.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of 6-(chloromethyl)-2,2'-bipyridine. In the direct chloromethylation method, careful control of temperature and reaction time is necessary to prevent the formation of byproducts. vulcanchem.com
For the TMS-intermediate route, the choice of base, solvent, and temperature is critical. The use of LDA at low temperatures (-78°C) ensures efficient and regioselective deprotonation. orgsyn.org The subsequent halogenation step using reagents like hexachloroethane (B51795) and cesium fluoride (B91410) in a suitable solvent such as acetonitrile (B52724) at elevated temperatures (e.g., 60°C) has been shown to be effective. orgsyn.org The reaction progress is often monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. orgsyn.org
The purification process is also a key aspect of obtaining the desired product in high purity. Flash chromatography on silica (B1680970) gel is a common method for separating the target compound from any byproducts. orgsyn.org In some cases, recrystallization from a suitable solvent like ethanol (B145695) can also be employed. orgsyn.org
Sustainable and Green Chemistry Approaches in Bipyridine Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of less hazardous solvents, catalysts, and energy-efficient processes, are being applied to the synthesis of bipyridine derivatives. researchgate.netflinders.edu.aunih.govrasayanjournal.co.in
Solventless reactions, or those conducted in benign solvents like water or polyethylene (B3416737) glycol (PEG), are gaining traction. researchgate.net These methods can reduce waste and the use of volatile organic compounds. Mechanochemical synthesis, which involves reactions induced by mechanical energy, is another promising green approach that can lead to high yields in shorter reaction times without the need for bulk solvents. nih.gov
The use of efficient and recyclable catalysts, such as palladium catalysts with low loading, also contributes to the greenness of the synthesis. preprints.org Furthermore, electrochemical methods are being explored as an environmentally benign alternative for bipyridine synthesis. preprints.org While these green approaches are still being developed specifically for 6-(chloromethyl)-2,2'-bipyridine, they represent a significant step towards more sustainable chemical manufacturing.
Post-Synthetic Functionalization of the Chloromethyl Moiety: Expanding Molecular Architectures
The presence of the reactive chloromethyl group on the 2,2'-bipyridine scaffold makes it a versatile platform for constructing more complex molecules with tailored properties.
Nucleophilic Substitution Strategies for Covalent Attachment
The chlorine atom in the chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of a wide variety of functional groups. For example, the chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides. This strategy is widely used to synthesize multidentate ligands and coordination complexes.
Introduction of Diverse Functionalities via Esterification, Amidation, and Etherification
The chloromethyl group can be readily converted into other functional groups, further expanding the molecular diversity.
Etherification: The chloromethyl group can react with alcohols or phenols in the presence of a base to form ethers. A photoinduced etherification method has been developed for ruthenium(II)-coordinated chloromethyl-modified 2,2'-bipyridine complexes. d-nb.inforesearchgate.net In this process, irradiation of the complex in an alcohol solvent leads to the displacement of the chloride and the formation of an ether linkage. d-nb.inforesearchgate.net
Esterification and Amidation: While direct esterification or amidation of the chloromethyl group is not the primary reaction, it can be converted to a hydroxymethyl or aminomethyl group, which can then undergo these reactions. For instance, hydrolysis of the chloromethyl group would yield the corresponding alcohol, which can then be esterified. Similarly, reaction with ammonia (B1221849) or a primary/secondary amine can introduce an amino group, which can then be acylated to form an amide.
These post-synthetic modifications allow for the fine-tuning of the electronic and steric properties of the bipyridine ligand, which is crucial for its application in areas such as catalysis, photochemistry, and materials science.
Polymerization Initiation and Chain Growth via the Chloromethyl Group
The 6-(chloromethyl)- substituent on the 2,2'-bipyridine framework is a key functional group that enables the molecule to act as an initiator for controlled/“living” radical polymerization, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu This process allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. cmu.edu
The initiation process hinges on the controlled cleavage of the carbon-chlorine bond in the chloromethyl group. In a typical ATRP setup, a transition metal complex, commonly formed between a copper(I) halide (e.g., CuCl or CuBr) and a suitable ligand, is used as a catalyst. cmu.edu The 2,2'-bipyridine moiety of the initiator molecule can itself serve as the ligand, forming an active catalytic complex with the copper salt.
The mechanism of initiation and propagation in ATRP proceeds via a reversible redox process as illustrated in Scheme 1.
Scheme 1: General Mechanism of ATRP Initiation and Propagation
Where P-X is the dormant polymer chain with a halide end group (initiated by the chloromethyl bipyridine), L is the ligand, P• is the active propagating radical, and M is the monomer.
The process begins with the activation step, where the lower oxidation state copper(I) complex abstracts the chlorine atom from the 6-(chloromethyl)-2,2'-bipyridine molecule. This generates a carbon-centered radical on the bipyridine initiator and the higher oxidation state copper(II) species (e.g., CuCl₂/bpy). cmu.eduyoutube.com This newly formed radical serves as the active center that initiates chain growth by adding to a vinyl monomer, such as styrene (B11656) or a (meth)acrylate. youtube.com
Following initiation, the polymer chain continues to grow by the sequential addition of monomer units (propagation). youtube.com Crucially, the process is controlled by a rapid and reversible deactivation step. The copper(II) complex can transfer the halogen atom back to the propagating radical, reforming the dormant polymer chain with a halide end-group and regenerating the copper(I) catalyst. cmu.edu This reversible deactivation keeps the concentration of active radicals low at any given time, minimizing irreversible termination reactions like radical combination or disproportionation. cmu.edulibretexts.org The equilibrium between the active (radical) and dormant (halide-capped) species is what allows for the synthesis of polymers with low polydispersity. nih.gov
The rate and control of the polymerization are significantly influenced by several factors, including the nature of the monomer, the catalyst system, and the reaction temperature. cmu.educmu.edu For instance, the polymerization of methyl methacrylate (B99206) (MMA) using a copper/bipyridine catalyst system has been shown to yield polymers with a linear increase in molecular weight versus monomer conversion, a hallmark of a controlled polymerization process. cmu.edu
The effectiveness of the bipyridine ligand is also critical. Electron-donating groups on the bipyridine ring can enhance the stability of the Cu(II) complex, leading to larger ATRP equilibrium constants and faster polymerization rates. nih.govresearchgate.net Conversely, electron-withdrawing groups can slow the reaction. nih.govresearchgate.net
Table 1: Representative Data for ATRP of Various Monomers Using Bipyridine-Based Systems
This table summarizes typical results from ATRP reactions, illustrating the level of control achievable with bipyridine-based initiator and catalyst systems.
| Monomer | Initiator | Catalyst System | Temp. (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | CuBr / dNbipy | 90 | 18,700 | 1.25 |
| Methyl Acrylate (MA) | Methyl 2-bromopropionate | CuBr / dNbipy | 90 | 21,500 | 1.18 |
| Styrene | 1-Phenylethyl chloride | CuCl / dNbipy | 130 | 9,400 | 1.05 |
| 2-((2-bromopropionyl)oxy)ethyl acrylate | Self-initiating | CuBr / dNBipy | 50 | 35,000 | > 2.0 |
Data compiled from studies on ATRP mechanisms and kinetics. cmu.educmu.edu Mₙ represents the number-average molecular weight. PDI is the polydispersity index. dNbipy refers to 4,4′-di(5-nonyl)-2,2′-bipyridine.
Fundamental Coordination Chemistry and Ligand Metal Interactions of 2,2 Bipyridine, 6 Chloromethyl
Principles of Coordination Modes and Chelation with Transition and Main Group Metals
The defining feature of 2,2'-Bipyridine (B1663995), 6-(chloromethyl)- in coordination chemistry is its role as a bidentate ligand. The two nitrogen atoms of the bipyridine scaffold readily coordinate to a single metal center, forming a stable five-membered chelate ring. This chelating effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate pyridine-type ligands.
The primary coordination mode involves the two nitrogen atoms of the bipyridine unit binding to a metal ion. vulcanchem.com This N,N'-chelation is observed with a wide array of transition metals, including but not limited to ruthenium, palladium, copper, nickel, and cobalt. vulcanchem.comrsc.orgijcce.ac.ir The planarity of the bipyridine rings facilitates electron delocalization, influencing the electronic and photophysical properties of the complexes. wikipedia.org While the bipyridine moiety is the primary site of metal interaction, the chloromethyl group at the 6-position typically remains available for further chemical modification. vulcanchem.com
Research has also explored the coordination of substituted bipyridine ligands with main group metals, although this is less common than with transition metals. The fundamental principles of chelation still apply, with the Lewis acidic metal center accepting electron density from the nitrogen donor atoms.
The presence of the chloromethyl group can introduce steric considerations that influence the coordination geometry. For instance, in some copper(II) chloride complexes with the related 6,6'-bis(chloromethyl)-2,2'-bipyridine (B1332678), steric hindrance from the chloromethyl groups can lead to a distorted square-pyramidal coordination geometry with elongated apical copper-nitrogen bonds.
Stoichiometric and Catalytic Metal Complex Formation: Research into Complex Architectures
The formation of metal complexes with 2,2'-Bipyridine, 6-(chloromethyl)- can be either stoichiometric or catalytic in nature. Stoichiometric reactions involve the direct combination of the ligand and a metal salt in a defined ratio to synthesize a specific metal complex. These reactions are fundamental for isolating and characterizing new coordination compounds with well-defined structures and properties. For example, ruthenium complexes such as [Ru(6-(CH₂Cl)-bipyridine)₃]²⁺ can be synthesized for their potential in photocatalysis. vulcanchem.com
Catalytic processes, on the other hand, utilize a small amount of a metal complex to facilitate a chemical transformation. rsc.org While the chloromethyl group itself is not typically involved in the initial coordination, its presence allows for the post-synthetic modification of the complex. vulcanchem.com This enables the creation of more complex architectures, such as metal-organic frameworks (MOFs) where the ligand acts as a building block. vulcanchem.comchemimpex.com For instance, the chloromethyl group can be functionalized to create amine-functionalized MOFs with enhanced properties like increased CO₂ adsorption capacity. vulcanchem.com
Research into complex architectures often involves the synthesis of polynuclear complexes or coordination polymers. The bifunctional nature of 2,2'-Bipyridine, 6-(chloromethyl)- (a chelating unit and a reactive site) makes it a valuable precursor for creating larger, more intricate structures. For example, the related ligand 6,6'-bis(chloromethyl)-2,2'-bipyridine is used in the synthesis of advanced materials like coordination polymers with applications in gas storage and separation. chemimpex.com
Investigation of Metal-Ligand Binding Affinities and Thermodynamic Stability
The stability of metal complexes formed with 2,2'-Bipyridine, 6-(chloromethyl)- is a critical aspect of their coordination chemistry. The chelate effect, arising from the bidentate coordination of the bipyridine unit, is a major contributor to the high thermodynamic stability of these complexes. The formation of a five-membered ring with the metal ion is entropically favored over the coordination of two separate monodentate ligands.
The inherent stability of the bipyridine-metal interaction is well-documented for the parent 2,2'-bipyridine ligand, and this stability is largely retained in its 6-(chloromethyl)- derivative. wikipedia.org The electronic properties of the substituent can influence the basicity of the nitrogen atoms and, consequently, the metal-ligand bond strength.
While specific thermodynamic stability constants for 2,2'-Bipyridine, 6-(chloromethyl)- complexes are not extensively reported in readily available literature, the stability of related bipyridine complexes provides a strong indication. For example, the stability of various transition metal complexes with the parent 2,2'-bipyridine ligand is well-established. This inherent stability is crucial for applications where the complex must remain intact under specific reaction conditions, such as in catalysis or as functional materials. chemimpex.com
Electronic Structure and Bonding Analysis in Formed Metal Complexes
The electronic structure and bonding in metal complexes of 2,2'-Bipyridine, 6-(chloromethyl)- are key to understanding their reactivity and physical properties. The interaction between the metal d-orbitals and the π-system of the bipyridine ligand is of particular importance.
The electronic properties of these complexes can be probed by various spectroscopic and computational methods. For instance, UV-Vis spectroscopy often reveals intense metal-to-ligand charge transfer (MLCT) bands, which are characteristic of bipyridine complexes. wikipedia.orgresearchgate.net These transitions involve the excitation of an electron from a metal-based orbital to a ligand-based π*-orbital. The energy of these MLCT bands can be tuned by modifying the substituents on the bipyridine ligand, although the effect of the 6-(chloromethyl)- group specifically is not widely detailed.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure and bonding in these complexes. DFT calculations can provide insights into the molecular orbital energies, charge distribution, and the nature of the metal-ligand bonds. For related bipyridine complexes, DFT has been used to understand how ligand modifications affect the electronic properties and subsequent reactivity.
Advanced Spectroscopic and Diffraction Methodologies for Probing Metal-Ligand Geometries and Coordination Spheres
A variety of advanced analytical techniques are employed to elucidate the structure and coordination environment of metal complexes containing 2,2'-Bipyridine, 6-(chloromethyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of these complexes in solution. rsc.org The chemical shifts of the protons and carbons on the bipyridine ligand are sensitive to the coordination environment and can confirm the binding of the ligand to the metal. The protons of the chloromethyl group typically show a characteristic resonance. vulcanchem.com
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the bonding within the complex. The stretching frequencies of the C=N and C=C bonds in the bipyridine ring can shift upon coordination to a metal, providing evidence of complex formation. vulcanchem.com The C-Cl stretching vibration can also be identified, confirming the presence of the chloromethyl group. vulcanchem.com
UV-Visible (UV-Vis) Spectroscopy: As mentioned previously, UV-Vis spectroscopy is used to study the electronic transitions within the complex, particularly the MLCT bands that are characteristic of bipyridine complexes. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and composition of the synthesized complexes. rsc.org
The following table provides a summary of the key properties of 2,2'-Bipyridine, 6-(chloromethyl)-:
| Property | Value |
| Molecular Formula | C₁₁H₉ClN₂ |
| Molecular Weight | 204.66 g/mol vulcanchem.com |
| CAS Number | 82740-65-6 nih.gov |
| IUPAC Name | 6-(chloromethyl)-2,2'-bipyridine vulcanchem.com |
Catalytic Applications of Metal Complexes Derived from 2,2 Bipyridine, 6 Chloromethyl
Homogeneous Catalysis: Mechanistic Investigations and Catalytic Cycle Elucidation
Metal complexes derived from 2,2'-Bipyridine (B1663995), 6-(chloromethyl)- and its analogs are effective in a variety of homogeneous catalytic reactions. The bipyridine scaffold provides a stable coordination environment for the metal ion, while the substituent at the 6-position can significantly influence the catalytic performance.
Polymerization Catalysis: Advancements in Controlled Radical Polymerization
In the realm of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP), the ligand structure is paramount in determining the catalyst's activity and the degree of control over the polymerization process. While direct studies on 2,2'-Bipyridine, 6-(chloromethyl)- are not extensively documented, research on analogous substituted bipyridine ligands provides significant insights.
The electronic properties of the bipyridine ligand, modulated by its substituents, directly impact the redox potential of the copper catalyst, which in turn governs the ATRP equilibrium. For instance, a study on a series of 4,4'-substituted 2,2'-bipyridines demonstrated that electron-donating groups enhance the stability of the Cu(II) complex, leading to larger ATRP equilibrium constants and faster polymerization rates. nih.gov Conversely, electron-withdrawing groups slow down the polymerization. nih.gov The 6-(chloromethyl)- group, being moderately electron-withdrawing, would be expected to influence the catalyst activity in a predictable manner.
The steric hindrance introduced by substituents at the 6- and 6,6'-positions can also affect the catalytic activity and control over the polymerization. While the chloromethyl group itself is not exceptionally bulky, it serves as a synthetic handle to introduce larger groups that can fine-tune the catalyst's performance.
| Ligand/Catalyst System | Monomer | Polymer Mn | PDI (Mw/Mn) | Reference |
| CuBr / 4,4'-(Me)2N-bpy | Methyl Acrylate | - | <1.3 | nih.gov |
| CuBr / 4,4'-MeO-bpy | Methyl Methacrylate (B99206) | - | <1.3 | nih.gov |
| CuCl / 2,2'-Bipyridine | Styrene (B11656) | up to 10^5 | <1.5 | cmu.edu |
Table 1: Performance of Substituted Bipyridine Copper Catalysts in ATRP
Cross-Coupling Reactions: Exploration of Active Species and Selectivity
Palladium complexes bearing bipyridine ligands are well-established catalysts for cross-coupling reactions, such as Suzuki and Negishi couplings. The 6-(chloromethyl)-2,2'-bipyridine ligand can be utilized to generate catalysts for these transformations. The Negishi cross-coupling strategy itself is an efficient method for the synthesis of substituted bipyridines, including 6-methyl-2,2'-bipyridine, which is a precursor to the chloromethyl derivative. orgsyn.org
| Catalyst System | Reactants | Product | Yield | Reference |
| Pd(OAc)2 / Cationic 2,2'-bipyridyl | 4-Bromoacetophenone, Phenylboronic acid | 4-Acetylbiphenyl | High | researchgate.net |
| PdCl2(dppf) | Bromobenzene, Butylzinc chloride | Butylbenzene | Excellent | nih.gov |
Table 2: Examples of Bipyridine-Based Catalysts in Cross-Coupling Reactions
Oxidation and Reduction Catalysis: Design of Efficient Redox Systems
Ruthenium and other transition metal complexes with substituted bipyridine ligands are known to catalyze a range of oxidation and reduction reactions. The electronic properties of the ligand play a crucial role in tuning the redox potential of the metal center, thereby influencing its catalytic efficacy.
For example, a ruthenium(II) complex bearing the 6,6'-dichloro-2,2'-bipyridine (B1589837) ligand has been shown to be a robust catalyst for the oxidation of hydrocarbons and alcohols using tert-butyl hydroperoxide as the terminal oxidant. nih.gov The electron-withdrawing nature of the chloro substituents enhances the oxidizing power of the catalytically active high-valent ruthenium-oxo species. nih.gov Similarly, cobalt complexes with bipyridine backbones have been investigated for the reduction of dioxygen to water. rsc.org
Group 6 metal carbonyl complexes with 2,2'-bipyridine, such as [M(CO)4(bpy)] (M = Cr, Mo, W), act as electrochemical catalysts for the reduction of CO2 to CO. reading.ac.uk The catalytic cycle is believed to involve a five-coordinate dianionic species, [M(CO)3(bpy)]2-, as the active catalyst. reading.ac.uk
| Catalyst | Substrate | Product | Remarks | Reference |
| cis-[Ru(6,6'-Cl2bpy)2(OH2)2]2+ | Cyclohexane | Cyclohexanol, Cyclohexanone | Catalytic oxidation with TBHP | nih.gov |
| [Mo(CO)4(bpy)] | CO2 | CO | Electrochemical reduction | reading.ac.uk |
| Co(N2O2) complex with bipyridine backbone | O2 | H2O | Chemical reduction | rsc.org |
Table 3: Bipyridine-Based Complexes in Oxidation and Reduction Catalysis
Asymmetric Catalysis: Ligand Modification Strategies for Enantioselectivity
The development of chiral bipyridine ligands is a cornerstone of asymmetric catalysis. The 6-(chloromethyl)-2,2'-bipyridine provides a convenient starting point for the synthesis of chiral ligands by reacting the chloromethyl group with chiral nucleophiles. These modified ligands can then be used to create asymmetric catalysts for a variety of enantioselective transformations.
The principle of asymmetric induction in transition metal catalysis often relies on the transfer of stereochemical information from a chiral ligand to the substrate during the catalytic cycle. The design of the chiral ligand, including the position and nature of the chiral moiety, is critical for achieving high enantioselectivity. While specific examples employing ligands derived from 6-(chloromethyl)-2,2'-bipyridine are not extensively reported, the general strategy is well-established in the field. For instance, the use of isatin-derived molecules as chiroptical reporters has been demonstrated in the high-throughput screening of organocatalytic asymmetric Michael additions, allowing for the rapid identification of optimal reaction conditions and catalysts. nih.gov
| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |
| Organocatalyst with chiroptical reporter | Michael Addition | up to 91% | nih.gov |
| Organo/organo dual catalytic system | [2+2+2] Annulation | Excellent | mdpi.com |
Table 4: Strategies and Outcomes in Asymmetric Catalysis
Heterogeneous Catalysis: Immobilization Strategies and Surface Chemistry Research
The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. The 6-(chloromethyl)-2,2'-bipyridine ligand is particularly well-suited for this purpose due to the reactive chloromethyl group, which can readily undergo nucleophilic substitution reactions to form covalent bonds with appropriately functionalized support materials.
Anchoring Metal Complexes onto Inorganic and Organic Supports
The covalent anchoring of metal complexes containing the 6-(chloromethyl)-2,2'-bipyridine ligand or its analogs can be achieved on a variety of inorganic and organic supports, such as silica (B1680970), alumina, and polymers. For instance, the surface of silica can be functionalized with amine groups, which can then react with the chloromethyl group of the ligand to form a stable amine linkage. Subsequent metalation of the immobilized ligand yields the heterogeneous catalyst.
This approach has been demonstrated with related bipyridine ligands. For example, a rhenium bipyridine complex has been immobilized on a silver surface using a disulfide anchoring group on the bipyridine backbone to study CO2 reduction. nih.gov While this example uses a different anchoring group, the principle of tethering the catalytic complex to a surface is the same. The choice of the support and the nature of the covalent linkage can significantly influence the catalyst's stability, activity, and accessibility of the active sites.
| Support Material | Anchoring Strategy | Catalyst Application | Reference |
| Silver Surface | Disulfide linkage | CO2 Reduction | nih.gov |
| Coordination Polymer | Counter-cation exchange | Water Oxidation | rsc.org |
Table 5: Immobilization Strategies for Bipyridine-Based Catalysts
Performance Evaluation and Recyclability Studies of Supported Catalysts
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Metal complexes derived from 2,2'-Bipyridine, 6-(chloromethyl)- and its analogues are prime candidates for this approach, as the chloromethyl group provides a convenient anchor for covalent attachment to various support materials, such as polymers.
The performance of such supported catalysts is a key area of investigation. For instance, rhodium complexes anchored to a polystyrene-2,2'-bipyridine support have been studied for their catalytic activity. dtic.mil In hydrogenation reactions, a supported platinum complex, (polystyrene-bipyridine)PtCl2, demonstrated activity under mild conditions. dtic.mil An important aspect of performance evaluation is the comparison with their homogeneous, unsupported counterparts. Often, the supported catalysts exhibit comparable or slightly reduced activity, a trade-off for the significant gains in stability and reusability. researchgate.net
Recyclability is a major driver for developing supported catalysts, with significant environmental and economic benefits. mdpi.com Studies have shown that polymer-supported bipyridine catalysts can be recovered and reused multiple times with minimal loss of activity. A polyisobutylene (B167198) (PIB)-bound Ru(II)-bipyridine complex, for example, was successfully recovered and reused for five cycles in both oxidative C-C bond cleavage and [2+2] cycloaddition reactions without a discernible decrease in catalytic performance. rsc.org The leaching of the metal from the support is a critical parameter in recyclability studies. In the case of the PIB-supported Ru catalyst, leaching was minimal, at approximately 1% of the charged catalyst. rsc.org Similarly, copper-based metal-organic frameworks (MOFs) incorporating bipyridine ligands have shown excellent recyclability in oxidative amidation reactions, where the catalyst could be separated by simple centrifugation and reused several times with only a slight decrease in activity. rsc.org
The table below summarizes the recyclability performance of selected supported catalysts based on bipyridine ligands.
Table 1: Performance and Recyclability of Supported Bipyridine Metal Complex Catalysts
| Catalyst System | Support Material | Reaction Type | Number of Cycles | Final Activity | Source(s) |
|---|---|---|---|---|---|
| Ru(II)-bipyridine | Polyisobutylene (PIB) | [2+2] Cycloaddition | 5 | No significant loss | rsc.org |
| Cu₂(BDC)₂(BPY) | Metal-Organic Framework | Oxidative Amidation | Several | Slight decrease | rsc.org |
| Pd Nanoparticles | Linear Polystyrene | C-C Coupling | Recyclable | Active | mdpi.com |
Photocatalysis and Electrocatalysis: Research into Energy Conversion Systems
Metal complexes of 2,2'-bipyridine and its derivatives are central to research in photocatalysis and electrocatalysis, particularly for applications in energy conversion systems. The unique photophysical and electrochemical properties of these complexes, such as their ability to absorb visible light, their long-lived excited states, and their capacity to facilitate multi-electron transfer processes, make them highly suitable for these roles. nih.gov
In photocatalysis, bipyridine complexes of metals like ruthenium and iridium are widely used as photosensitizers. nih.gov Upon absorption of light, these complexes reach an excited state, enabling them to initiate chemical reactions through single-electron transfer (SET) with organic substrates. nih.gov This principle is the foundation of photoredox catalysis, which has been applied to a wide range of organic transformations. For example, π-extended 2,2'-bipyridine ligands in nickel complexes have been used in visible-light-driven cross-coupling reactions without the need for an external photocatalyst. nih.gov These systems operate through an intramolecular ligand-to-charge-transfer (ILCT) mechanism, generating the catalytically active species upon light irradiation. nih.gov
The table below highlights key research findings in the application of bipyridine complexes in photocatalysis and electrocatalysis for energy conversion.
Table 2: Research Findings in Photocatalysis and Electrocatalysis with Bipyridine Complexes
| Catalyst/Complex Type | Application | Key Finding | Energy Conversion System | Source(s) |
|---|---|---|---|---|
| Ni(II) complex with N₂O₂ bipyridine-based ligand | Electrocatalysis | Active for Hydrogen Evolution Reaction (HER) with a Faradaic efficiency of 94 ± 8%. | Hydrogen Fuel Generation | nsf.gov |
| Polyoxometalate-supported Ni(II)-bipyridine complex | Electrocatalysis | Functions as a heterogeneous and robust water oxidation catalyst (WOC). | Water Splitting | nih.gov |
| Re(bpy)(CO)₄ and Mn(bpy)(CO)₄ | Electrocatalysis | Exhibit superior catalytic activity for CO₂ reduction based on DFT studies. | CO₂ to Fuel | nih.gov |
| π-extended 2,2'-bipyridine Ni complex | Photocatalysis | Enables visible-light-driven cross-coupling without an external photocatalyst. | Solar Energy Utilization | nih.gov |
Advanced Materials Science and Supramolecular Chemistry Utilizing 2,2 Bipyridine, 6 Chloromethyl
Design and Synthesis of Functional Polymeric Materials
The integration of 2,2'-Bipyridine (B1663995), 6-(chloromethyl)- into polymeric structures has paved the way for materials with tunable properties and sophisticated functions. The bipyridine unit acts as a metal-chelating site, while the reactive chloromethyl group provides a convenient handle for polymerization or post-polymerization modification.
Integration of Bipyridine Units into Polymer Backbones for Metal Coordination
The incorporation of 2,2'-bipyridine units into the main chain or as side chains of polymers allows for the creation of metallopolymers with diverse applications. The bipyridine moiety can coordinate with a variety of metal ions, leading to materials with interesting catalytic, optical, and electronic properties. For instance, polymers functionalized with bipyridine have been explored for their potential use in luminescent and electroluminescent materials. nyu.edu The synthesis of such polymers can be achieved through various polymerization techniques, including ring-opening metathesis polymerization (ROMP) of monomers containing the bipyridine unit. nyu.edu
The presence of the chloromethyl group on the bipyridine ring is particularly advantageous as it allows for straightforward incorporation into polymer backbones through reactions like Williamson ether synthesis or by serving as an initiator for certain types of polymerization. This versatility enables the design of a wide range of polymer architectures, including linear, branched, and cross-linked structures.
Table 1: Examples of Bipyridine-Functionalized Polymers and their Properties
| Polymer Type | Monomer/Functionalization Route | Metal Ion Coordination | Potential Applications |
| Polynorbornene | Ring-opening metathesis polymerization of a norbornene monomer functionalized with a bipyridine-metal complex. nyu.edu | Ruthenium(II), Palladium(II) nyu.edu | Luminescent materials, electroluminescent devices nyu.edu |
| Poly(acrylate)s | Post-polymerization modification of poly(acrylate)s with 6-(chloromethyl)-2,2'-bipyridine. | Various transition metals | Catalysis, sensors |
| Coordination Polymers | Reaction of 4,4′-bipyridine-N,N′-dioxide with transition metal salts. acs.org | Iron(III), Copper(II), Manganese(II) acs.org | Magnetic materials, porous materials acs.org |
Development of Responsive and Self-Healing Polymeric Systems
The dynamic and reversible nature of metal-ligand coordination bonds is a key feature exploited in the design of responsive and self-healing polymers. nih.govnih.gov By incorporating 2,2'-bipyridine units into polymer networks, materials can be created that respond to external stimuli such as changes in pH, temperature, or the presence of specific metal ions. This responsiveness stems from the association and dissociation of the metal-bipyridine complexes.
Furthermore, these dynamic bonds can impart self-healing properties to the material. nih.govresearchgate.net When a crack or damage occurs, the reversible metal-ligand bonds can break and reform, allowing the material to repair itself under ambient conditions. researchgate.net This has led to the development of self-healing hydrogels and elastomers with potential applications in biomedical fields and soft robotics. nih.govresearchgate.net The strength and dynamics of the self-healing process can be tuned by carefully selecting the metal ion and the density of bipyridine ligands within the polymer network. researchgate.net
Supramolecular Self-Assembly: Directing Molecular Organization and Complex Architectures
The ability of 2,2'-bipyridine ligands to coordinate with metal ions in a predictable manner makes them ideal components for the construction of complex supramolecular architectures through self-assembly. The reactive chloromethyl group of 2,2'-Bipyridine, 6-(chloromethyl)- provides a versatile anchor point for attaching other molecular components, further expanding the possibilities for creating intricate and functional superstructures.
Formation of Metallo-Supramolecular Cages, Helices, and Networks
The coordination-driven self-assembly of bipyridine-based ligands with metal ions can lead to the spontaneous formation of discrete, well-defined structures such as metallo-supramolecular cages, helices, and extended networks. nih.govrsc.org These structures are formed based on the geometric preferences of the metal ion's coordination sphere and the shape of the organic ligand. For example, the reaction of bipyridine derivatives with square-planar metal ions like platinum(II) or palladium(II) can result in the formation of rectangular or square-shaped metallacycles. nih.govresearchgate.net
The resulting supramolecular architectures can possess unique properties, such as dual-emissive behavior in the case of certain platinum(II) metallacycles, which can be influenced by the solvent polarity and aggregation state. nih.gov The synthesis of these complex structures often relies on a stepwise approach, allowing for precise control over the final architecture. nih.gov
Research into Host-Guest Chemistry and Molecular Recognition
The cavities and channels within supramolecular cages and networks can act as hosts for smaller guest molecules, leading to applications in molecular recognition, separation, and sensing. nih.govacs.org The bipyridine units within these hosts can play a direct role in guest binding through various non-covalent interactions.
Research in this area has explored the use of bipyridine-containing hosts for the selective encapsulation of guest molecules. For instance, hydrogen-bonded nanocapsules formed from pyrogallol (B1678534) acs.orgarene and bipyridine derivatives have been shown to entrap guest molecules, with the geometry of the resulting assembly being influenced by the presence of specific anions. nih.gov Furthermore, the functionalization of cryptands with bipyridine units has been investigated to predict and control the selective complexation of different metal ions. beilstein-journals.orgresearchgate.net The ability to tune the host-guest interactions by modifying the bipyridine ligand opens up possibilities for creating highly selective molecular receptors.
Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The principles of reticular chemistry, which involve the assembly of molecular building blocks into ordered, porous structures, have led to the development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). 2,2'-Bipyridine, 6-(chloromethyl)- and its derivatives are valuable linkers in the construction of these materials, offering sites for metal coordination and post-synthetic modification.
MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. mdpi.comresearchgate.net The incorporation of bipyridine-functionalized linkers into MOFs creates materials with open metal coordination sites, which can be utilized for catalysis, gas storage, and sensing. acs.orgresearchgate.netberkeley.edu Zirconium-based MOFs, known for their high stability, have been functionalized with bipyridine ligands to create robust platforms for various applications. researchgate.netberkeley.edu The bipyridine sites within the MOF can be metalated post-synthetically, leading to highly active and recyclable single-site catalysts. acs.org
A mixed-linker approach, where both functionalized and unfunctionalized linkers are used, allows for the tuning of the pore size and the density of active sites within the MOF. acs.org This strategy has been shown to enhance the catalytic activity of the resulting materials by providing larger open channels for substrate diffusion. acs.org
While the search results primarily focus on the use of bipyridine derivatives in MOFs, the reactive nature of the chloromethyl group in 2,2'-Bipyridine, 6-(chloromethyl)- suggests its potential as a building block for COFs as well. COFs are constructed from light elements linked by strong covalent bonds, and the introduction of bipyridine units could imbue them with metal-coordinating capabilities, expanding their functional scope. Recent research has explored the integration of host-guest complexes, including those with bipyridine moieties, into COF structures to create materials with dynamic properties. rsc.org
Table 2: Bipyridine-Based Porous Frameworks and their Characteristics
| Framework Type | Linker/Building Block | Metal Center (for MOFs) | Key Features and Applications |
| Zr-MOF (UiO-67 type) | 2,2'-bipyridine-5,5'-dicarboxylic acid researchgate.netberkeley.edu | Zirconium researchgate.netberkeley.edu | High stability, open bipyridine sites for post-synthetic metalation, catalysis. acs.orgresearchgate.netberkeley.edu |
| Mixed-Linker MOF | Bipyridyl-functionalized and unfunctionalized dicarboxylate linkers. acs.org | Iridium acs.org | Enhanced catalytic activity due to larger open channels, recyclable catalysts. acs.org |
| Ni-MOF | 5-sulfoisophthalic acid and 4,4′-bipyridine acs.org | Nickel(II) acs.org | Photoelectrochemical hydrogen evolution, selective sensing of explosives. acs.org |
| Covalent Organic Polyrotaxanes (COPRs) | Crown-ether and bipyridine coordinated units within a COF skeleton. rsc.org | Zinc(II) rsc.org | Potential for molecular machinery and responsive materials. rsc.org |
Ligand Design Principles for Incorporating 2,2'-Bipyridine, 6-(chloromethyl)- into Frameworks
The design of ligands is a critical step in the synthesis of metal-organic frameworks, dictating the ultimate topology, porosity, and functionality of the material. The incorporation of 2,2'-Bipyridine, 6-(chloromethyl)- into these frameworks is guided by several key principles that leverage its distinct chemical features.
The primary feature of this ligand is its bifunctionality. The 2,2'-bipyridine moiety provides a robust chelating site for coordinating with a wide variety of metal ions, forming stable nodes within a framework structure. This is a well-established strategy in the construction of MOFs, where the bipyridine unit can either be part of the primary organic linker or be available as an open coordination site for subsequent reactions. rsc.org
The chloromethyl group (-CH₂Cl) at the 6-position introduces a reactive handle that is central to advanced ligand design. This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for two main design strategies:
Pre-functionalization: The chloromethyl group can be modified before the assembly of the framework. It can be converted into other functional groups (e.g., azides, amines, thiols) to create a more complex, bespoke linker molecule. This multi-step synthesis approach allows for the introduction of specific functionalities tailored for desired properties such as selective guest recognition or catalytic activity.
Post-Synthetic Modification (PSM): This is a powerful technique where the framework is first assembled using the 2,2'-Bipyridine, 6-(chloromethyl)- ligand, leaving the chloromethyl groups decorating the pores of the MOF. These accessible reactive sites can then be chemically altered. PSM is often preferred as it allows for the functionalization of a pre-formed, crystalline material without altering its underlying topology. researchgate.net For instance, the chloromethyl groups can be used to graft larger molecules, polymers, or catalytic species onto the framework's internal surface. Halomethyl bipyridines have been identified as useful initiators for controlled polymerizations, a principle that can be directly applied within a MOF structure. orgsyn.org
Furthermore, the steric and electronic properties of the chloromethyl group can influence the self-assembly process during framework formation, potentially guiding the final structure and its pore dimensions. The ability to use this ligand as a bridge or a terminal group provides synthetic flexibility in achieving targeted network dimensionalities.
Investigation of Framework Porosity and Adsorption Properties
The porosity of a metal-organic framework is a defining characteristic, directly influencing its capacity for gas storage, separation, and catalysis. When ligands like 2,2'-bipyridine derivatives are used, they create frameworks with inherent porosity and active sites that can be studied for their adsorption behaviors.
While specific data for frameworks constructed directly from 2,2'-Bipyridine, 6-(chloromethyl)- is not extensively documented, the properties of analogous bipyridine-based MOFs provide significant insight. A prime example is MOF-253, which is synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid and features open, accessible bipyridine units lining its pores. nih.gov This structure serves as an excellent model for understanding the potential properties of frameworks containing the 6-(chloromethyl)-2,2'-bipyridine moiety.
MOF-253 exhibits a high degree of permanent porosity, with a Brunauer-Emmett-Teller (BET) surface area of 2160 m²/g. nih.gov This large internal surface area is crucial for accommodating guest molecules. researchgate.net The key feature of such frameworks is the presence of the bipyridine's nitrogen atoms, which can act as Lewis basic sites for interacting with adsorbates or as open coordination sites for metal insertion.
The introduction of metal ions into the bipyridine sites via post-synthetic modification can dramatically enhance adsorption properties. For example, when MOF-253 is metalated with copper(II) ions, its affinity for carbon dioxide is significantly increased. This enhancement is attributed to the strong interaction between the CO₂ molecules and the newly introduced open metal sites. nih.gov This principle is directly applicable to a framework built from 2,2'-Bipyridine, 6-(chloromethyl)-, where the bipyridine unit could similarly be metalated to tune adsorption characteristics.
Below is a data table illustrating the properties of the representative bipyridine-based MOF-253 and its metalated derivative.
| Property | MOF-253 (Al(OH)(bpydc)) | MOF-253·0.97Cu(BF₄)₂ |
| BET Surface Area | 2160 m²/g nih.gov | Not Reported |
| CO₂/N₂ Selectivity Factor | 2.8 nih.gov | 12 nih.gov |
| CO₂ Adsorption @ 298 K, 1 bar | ~2.5 mmol/g researchgate.net | ~3.0 mmol/g researchgate.net |
This data is for the analogous MOF-253, which contains 2,2'-bipyridine units, to illustrate the potential properties of frameworks incorporating bipyridine ligands.
Fabrication of Thin Films and Nanostructured Materials
The translation of molecular properties into macroscopic device functionality often requires the fabrication of materials into well-defined forms such as thin films and nanostructures. The chemical reactivity of 2,2'-Bipyridine, 6-(chloromethyl)- makes it an excellent candidate for the bottom-up construction of such materials.
Thin Film Fabrication:
The fabrication of thin films can be approached through several methods where the chloromethyl group plays a pivotal role.
Surface-Initiated Polymerization: The ligand can be anchored to a substrate (e.g., silicon oxide, gold) via covalent attachment or physisorption. The chloromethyl group can then act as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP) or other controlled polymerization techniques. orgsyn.org This grows a polymer film directly from the surface, where each repeating unit can contain a bipyridine moiety, leading to a metal-coordinating polymer thin film.
Layer-by-Layer (LbL) Assembly: A substrate can be functionalized with a layer of 2,2'-Bipyridine, 6-(chloromethyl)-. A subsequent layer of a metal ion can then be introduced, which coordinates to the bipyridine units. This process can be repeated, alternating between the ligand and metal ions, to build up a highly ordered, multilayered MOF thin film, often referred to as a surface-mounted MOF (SURMOF).
Two-Step Processes: Similar to methods used for other advanced materials, a precursor film containing the ligand can be deposited onto a substrate using techniques like spin-coating or vapor deposition. researchgate.net A subsequent thermal or chemical treatment step could then be used to induce crystallization or reaction to form the final, stable thin film.
Fabrication of Nanostructured Materials:
Beyond thin films, 2,2'-Bipyridine, 6-(chloromethyl)- can be used to create discrete nanostructures with controlled size and morphology.
MOF Nanocrystals: By carefully controlling reaction conditions such as temperature, concentration, and the presence of modulators during MOF synthesis, it is possible to produce nanocrystals of a framework incorporating the ligand. The reactive chloromethyl surface of these nanocrystals would then be available for further functionalization, for example, to improve their dispersibility in different media or to attach targeting moieties.
Polymeric Nanoparticles: The ligand can be used as an initiator or a co-monomer in emulsion or dispersion polymerization to synthesize nanoparticles. orgsyn.org The resulting nanoparticles would have bipyridine units throughout their structure, capable of chelating metals for applications in catalysis or sensing.
Hierarchical Structures: It is possible to design syntheses that lead to complex, hierarchical structures, such as nanosheets that assemble into hollow tubes. nih.gov The functional groups on the 2,2'-Bipyridine, 6-(chloromethyl)- ligand could be used to direct this self-assembly process, creating materials with multiple levels of structural organization and enhanced performance in applications like catalysis. nih.gov
Theoretical and Computational Chemistry Studies on 2,2 Bipyridine, 6 Chloromethyl Systems
Density Functional Theory (DFT) Applications for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of bipyridine-based systems. nih.gov By solving the Schrödinger equation within an approximate framework, DFT can accurately predict a variety of molecular properties. For 2,2'-Bipyridine (B1663995), 6-(chloromethyl)-, DFT calculations are crucial for understanding how the introduction of the chloromethyl group at the 6-position influences the electronic landscape of the parent 2,2'-bipyridine molecule.
Electronic Structure and Reactivity: DFT calculations, often using hybrid functionals like B3LYP, can determine the optimized molecular geometry, orbital energies, and the distribution of electron density. nih.govresearchgate.net The presence of the electron-withdrawing chloromethyl group is expected to lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), compared to unsubstituted bipyridine. This modification directly impacts the molecule's reactivity.
Reactivity descriptors, derived from DFT, quantify the molecule's behavior in chemical reactions. researchgate.net The chemical potential, hardness, and electrophilicity index can be calculated to predict how 2,2'-Bipyridine, 6-(chloromethyl)- will interact with other species, such as metal ions. chemrxiv.org The analysis of Fukui functions can pinpoint the most probable sites for nucleophilic and electrophilic attack, highlighting the reactivity of the nitrogen atoms for metal coordination and the potential reactivity at the chloromethyl group. researchgate.netchemrxiv.org
Spectroscopic Properties: DFT is also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, providing predictions of UV-Vis absorption spectra. researchgate.netresearchgate.net For metal complexes of 2,2'-Bipyridine, 6-(chloromethyl)-, TD-DFT can help assign the observed absorption bands, such as metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of many transition metal bipyridine complexes. researchgate.netwikipedia.org Furthermore, DFT can compute vibrational frequencies, aiding in the interpretation of experimental Infrared (IR) and Raman spectra. researchgate.netdntb.gov.ua
Table 1: Key Parameters from DFT Calculations for Bipyridine Systems
| Parameter | Description | Significance for 2,2'-Bipyridine, 6-(chloromethyl)- |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; lowered by the -CH2Cl group. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and electronic excitation energy. dntb.gov.ua |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Visualizes electron-rich (e.g., N atoms) and electron-poor regions, predicting sites for electrophilic attack. chemrxiv.org |
| Mulliken/NBO Charges | Assigns partial charges to individual atoms. | Quantifies the electron distribution and the effect of the substituent on the pyridine (B92270) rings. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Predicts IR and Raman spectra for structural characterization. researchgate.net |
| Electronic Transitions | Calculated energies and oscillator strengths of electronic excitations. | Predicts UV-Vis spectra and helps assign MLCT bands in metal complexes. researchgate.net |
Molecular Dynamics Simulations for Understanding Ligand-Metal Interactions and Dynamic Processes
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecular systems. calvin.edu MD simulations model the physical movement of atoms and molecules over time by solving Newton's equations of motion, providing a virtual window into processes like conformational changes and solvent interactions. e3s-conferences.orgmdpi.com
For a metal complex incorporating 2,2'-Bipyridine, 6-(chloromethyl)-, MD simulations can elucidate several key aspects. The simulations can reveal the conformational flexibility of the ligand, particularly the rotation around the C-C bond connecting the pyridine rings and the movement of the chloromethyl group. This dynamic behavior can influence the stability of the metal complex and its ability to interact with substrates in catalytic applications.
MD is particularly powerful for studying ligand-metal interactions in a solvent environment. rsc.org The simulations can model how solvent molecules arrange around the complex and mediate the interaction between the ligand and the metal ion. By analyzing radial distribution functions, one can understand the solvation structure and identify specific interactions, such as hydrogen bonding, between the complex and the solvent. rsc.org This information is critical for understanding reaction mechanisms in solution. The dynamic processes of ligand exchange or conformational gating, which can be essential for catalytic cycles, can also be explored using advanced MD techniques.
Table 2: Typical Setup for an MD Simulation of a 2,2'-Bipyridine, 6-(chloromethyl)- Metal Complex
| Component | Description | Example Choice/Parameter |
|---|---|---|
| Force Field | A set of parameters and equations used to describe the potential energy of the system. | AMBER, CHARMM, or a custom-parameterized force field for the metal center. |
| Solvent Model | An explicit or implicit representation of the solvent. | Explicit water models like TIP3P or SPC/E. |
| System Setup | The initial arrangement of the solute (complex) and solvent molecules in a simulation box. | A single complex centered in a cubic or rectangular box of solvent. |
| Boundary Conditions | Conditions applied to the edges of the simulation box to mimic an infinite system. | Periodic Boundary Conditions (PBC). |
| Simulation Protocol | Steps including energy minimization, equilibration (NVT, NPT ensembles), and production run. | Minimization, followed by 1 ns equilibration and 100 ns production run. |
| Data Analysis | Extraction of meaningful information from the simulation trajectory. | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs), hydrogen bond analysis. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Ligand and Catalyst Design
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the chemical structure of a series of compounds with a specific activity, such as catalytic efficiency or biological effect. u-tokyo.ac.jpnih.gov This approach is invaluable in the rational design of new ligands and catalysts, as it can predict the activity of unsynthesized compounds, thereby guiding experimental efforts. nih.gov
In the context of 2,2'-Bipyridine, 6-(chloromethyl)-, a QSAR study would involve a dataset of bipyridine derivatives with varying substituents, including the chloromethyl group. The "activity" could be the enantiomeric excess produced in an asymmetric reaction catalyzed by a metal complex of that ligand. u-tokyo.ac.jp
The first step is to generate molecular descriptors for each compound in the series. These descriptors are numerical representations of the molecule's properties and can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, atomic charges (from DFT).
Steric: Molecular volume, surface area, specific steric parameters (e.g., Tolman's cone angle for analogous phosphine (B1218219) ligands).
Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.
Hydrophobic: LogP (partition coefficient).
Table 3: Examples of Descriptors in QSAR for Catalyst Design
| Descriptor Type | Specific Descriptor | Information Encoded |
|---|---|---|
| Electronic | LUMO Energy | Ligand's ability to accept back-donation from the metal. |
| Electronic | Charge on N atoms | Strength of the ligand-metal sigma bond. |
| Steric | van der Waals Volume | The overall size of the ligand. |
| Steric | Sterimol Parameters | Describe the shape and bulk of a substituent in specific directions. |
| Topological | Kappa Shape Indices | Quantify aspects of molecular shape. |
| 3D-Field Based (CoMFA) | Steric and Electrostatic Fields | Interaction fields around the molecule, used to map favorable and unfavorable regions for activity. u-tokyo.ac.jp |
Predictive Modeling for Novel Materials and Catalytic Pathways
Computational chemistry has advanced to the point where it can be used not just to explain existing phenomena but also to predict new materials and reaction outcomes with considerable accuracy. nih.gov This predictive power is accelerating the discovery and development of novel functional materials and efficient catalytic processes. mit.edumdpi.com
Novel Materials: 2,2'-Bipyridine, 6-(chloromethyl)- can serve as a building block (linker) in the construction of new materials like Metal-Organic Frameworks (MOFs) or coordination polymers. The chloromethyl group offers a reactive handle for post-synthetic modification, allowing the properties of the material to be tuned after its initial formation. Predictive modeling can be used to screen vast libraries of hypothetical structures computationally. By calculating properties like pore size, stability, and gas adsorption affinity for a potential MOF built from this ligand, researchers can identify the most promising candidates for synthesis. mit.edu
Catalytic Pathways: For catalysis, predictive modeling focuses on elucidating entire reaction mechanisms. nih.gov Using DFT, one can map the potential energy surface of a catalytic cycle involving a metal complex of 2,2'-Bipyridine, 6-(chloromethyl)-. This involves locating the structures and energies of all reactants, intermediates, transition states, and products. nih.gov
By calculating the activation energies for each step, the rate-determining step of the catalytic cycle can be identified. This insight is critical for catalyst improvement. For example, if a particular transition state is found to be very high in energy, the ligand can be computationally modified (e.g., by changing the substituent at the 6-position) to specifically lower the energy of that transition state, thereby designing a more efficient catalyst. This in silico design process can dramatically reduce the amount of trial-and-error experimentation required. nih.gov
Table 4: Workflow for Predictive Modeling of a Catalytic Pathway
| Step | Computational Task | Objective |
|---|---|---|
| 1. Hypothesis | Propose a plausible catalytic cycle based on chemical intuition. | Define the elementary reaction steps to be modeled. |
| 2. Geometry Optimization | Use DFT to find the minimum energy structures of reactants, intermediates, and products. | Determine the stable points on the potential energy surface. |
| 3. Transition State Search | Employ algorithms (e.g., QST2/3, Berny) to locate the transition state structure for each step. | Find the highest energy point (saddle point) along the reaction coordinate. |
| 4. Frequency Calculation | Calculate vibrational frequencies for all stationary points. | Confirm intermediates as minima (zero imaginary frequencies) and transition states as first-order saddle points (one imaginary frequency). |
| 5. Reaction Path Following | Use Intrinsic Reaction Coordinate (IRC) calculations. | Verify that a transition state connects the correct reactant and product. |
| 6. Energy Profile Construction | Plot the relative free energies of all species. | Identify the rate-determining step and overall reaction thermodynamics. |
| 7. Catalyst Redesign | Computationally modify the ligand and repeat the process. | Propose a new, more efficient catalyst based on mechanistic understanding. nih.gov |
Emerging Research Frontiers and Future Perspectives for Functionalized Bipyridine Chemistry
Bio-inspired Systems and Artificial Photosynthesis Research Utilizing Bipyridine Ligands.
The development of artificial photosynthetic systems, which aim to replicate the natural process of converting sunlight into chemical energy, represents a paramount challenge in the pursuit of sustainable energy solutions. A critical component of this endeavor is the design of efficient and robust water-splitting catalysts. acs.org In this context, functionalized bipyridine ligands, including derivatives of 2,2'-Bipyridine (B1663995), have proven to be invaluable components in the construction of molecular catalysts, particularly those based on ruthenium. acs.org
The seminal work in this area demonstrated that ruthenium complexes containing bipyridine ligands could act as effective catalysts for water oxidation, the key and most challenging step in water splitting. acs.org The bipyridine ligands play a crucial role in stabilizing the metal center in various oxidation states and in mediating the electron transfer processes that are fundamental to the catalytic cycle. The introduction of functional groups onto the bipyridine backbone allows for the systematic tuning of the catalyst's properties. For instance, the electronic properties of the ligand can be modified to alter the redox potentials of the metal complex, thereby optimizing its catalytic efficiency.
While specific research on the direct application of 2,2'-Bipyridine, 6-(chloromethyl)- in artificial photosynthesis is not extensively documented in publicly available literature, its structural motif is highly relevant. The chloromethyl group serves as a versatile anchor for attaching the bipyridine ligand to other molecular components or to solid supports, a common strategy in the development of heterogeneous photocatalytic systems. This covalent attachment can enhance the stability of the catalyst and facilitate its integration into photoelectrochemical devices.
The table below summarizes key research findings on the application of functionalized bipyridine ligands in bio-inspired systems and artificial photosynthesis.
| Catalyst/System | Bipyridine Ligand Type | Key Findings |
| Ruthenium-based water oxidation catalysts | 2,2'-Bipyridine and its derivatives | Bipyridine ligands stabilize the ruthenium center and mediate electron transfer in the catalytic cycle for water oxidation. acs.org |
| Cobalt and Copper-based redox mediators | Bipyridine and phenanthroline complexes | These complexes act as efficient electron shuttles in artificial photosynthesis, though challenges with recombination rates remain. acs.org |
| Dye-sensitized photoelectrosynthesis cells (DSPECs) | Functionalized bipyridines | The molecular assembly approach using functionalized ligands is a key strategy, though synthetic complexity can be a challenge. nih.gov |
Integration of Advanced Spectroscopic and In-Situ Techniques for Mechanistic Elucidation.
A deep understanding of the reaction mechanisms of catalytic systems is crucial for their rational design and optimization. Advanced spectroscopic and in-situ techniques have emerged as indispensable tools for probing the intricate details of how functionalized bipyridine complexes operate in real-time. mdpi.com These methods allow researchers to identify transient intermediates, characterize active sites, and map out the catalytic cycle under actual operating conditions.
Operando spectroscopy, a powerful methodology that combines a catalytic reactor with a spectroscopic probe, has revolutionized the study of catalysis. mdpi.com This technique enables the simultaneous measurement of catalytic activity and the spectroscopic characterization of the catalyst, providing a direct correlation between structure and function. For instance, in-situ infrared (IR) spectroscopy can be used to monitor the vibrational modes of ligands and substrates as they interact with the metal center, offering insights into bond activation and the formation of key intermediates.
The application of these advanced techniques to the study of metal complexes with functionalized bipyridine ligands is providing unprecedented mechanistic insights. For example, time-resolved spectroscopy has been employed to study the excited states of ruthenium-bipyridine complexes, which are central to their photoredox catalysis. chemrxiv.org These studies have revealed how the nature of the bipyridine ligands influences the lifetime and reactivity of the metal-to-ligand charge-transfer (MLCT) excited states.
While specific operando studies on complexes of 2,2'-Bipyridine, 6-(chloromethyl)- are not widely reported, the techniques are broadly applicable to this class of compounds. The chloromethyl group, for instance, could be used to immobilize the complex on a surface, making it amenable to surface-sensitive spectroscopic techniques such as attenuated total reflectance infrared (ATR-IR) spectroscopy.
The table below highlights some of the advanced spectroscopic techniques being used to investigate functionalized bipyridine complexes.
| Spectroscopic Technique | Information Gained | Relevance to Functionalized Bipyridines |
| Operando Infrared (IR) Spectroscopy | Real-time monitoring of ligand and substrate vibrations, identification of surface intermediates. | Elucidation of reaction mechanisms for catalysts containing functionalized bipyridine ligands. mdpi.com |
| Time-Resolved Spectroscopy | Characterization of excited-state dynamics and lifetimes. | Understanding the photophysics of photoredox catalysts based on bipyridine complexes. chemrxiv.org |
| X-ray Absorption Spectroscopy (XAS) | Determination of the oxidation state and local coordination environment of the metal center. | Probing the electronic structure of the active site in catalytic intermediates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization and study of solution dynamics. | Characterizing the structure and purity of novel functionalized bipyridine ligands and their complexes. |
Application of Machine Learning and Artificial Intelligence in Ligand Discovery and Material Optimization.
The design and discovery of new functional materials, including catalysts and photosensitizers, has traditionally been a labor-intensive and time-consuming process. The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field by enabling high-throughput virtual screening and the rational design of molecules with desired properties. ajpojournals.org
In the context of functionalized bipyridine chemistry, ML models can be trained on large datasets of known compounds to predict the properties of new, hypothetical molecules. nih.gov This allows for the rapid screening of vast chemical spaces to identify promising candidates for synthesis and experimental testing. For example, ML algorithms can be used to predict the catalytic activity, photophysical properties, or stability of metal complexes with different functionalized bipyridine ligands.
One of the key challenges in applying ML to materials discovery is the need for large, high-quality datasets. The development of automated high-throughput synthesis and characterization platforms is crucial for generating the data required to train accurate ML models. Furthermore, the integration of computational tools, such as density functional theory (DFT), with ML can provide a powerful approach for both generating data and validating predictions.
While the application of ML to the specific compound 2,2'-Bipyridine, 6-(chloromethyl)- is not yet a major focus of published research, the methodologies are directly applicable. For instance, a computational approach could be used to explore the effect of different substituents attached to the chloromethyl group on the properties of the resulting bipyridine ligand and its metal complexes. This could accelerate the discovery of new ligands with optimized performance for specific applications.
The table below outlines the emerging applications of machine learning and AI in the field of functionalized bipyridine chemistry.
| AI/ML Application | Description | Potential Impact on Bipyridine Chemistry |
| High-Throughput Virtual Screening | Using ML models to predict the properties of large libraries of virtual compounds. | Rapid identification of new functionalized bipyridine ligands with desired catalytic or photophysical properties. ajpojournals.org |
| Generative Models | AI algorithms that can design new molecules with specific target properties. | De novo design of novel bipyridine-based materials with enhanced performance. arxiv.org |
| Predictive Modeling of Reaction Outcomes | ML models that can predict the outcome of chemical reactions, including yields and selectivity. | Optimization of synthetic routes for the preparation of complex functionalized bipyridine ligands. desertsci.com |
| Autonomous Experimentation | The use of AI to control and optimize experiments in real-time. | Acceleration of the discovery and development of new catalysts and materials based on functionalized bipyridines. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(chloromethyl)-2,2'-bipyridine, and what are their key experimental considerations?
- Methodology : The compound is typically synthesized via sequential functionalization of 2,2'-bipyridine derivatives. A common approach involves:
Reduction : Starting from a precursor like [2,2'-bipyridin]-6-ylmethanol (L3), NaBH₄ is used for reduction in ethanol under argon .
Halogenation : The alcohol intermediate is treated with thionyl chloride (SOCl₂) at 0°C to introduce the chloromethyl group. Excess SOCl₂ is removed under reduced pressure, followed by neutralization with NaHCO₃ and extraction with dichloromethane .
- Key Considerations : Strict anhydrous conditions, controlled temperature during halogenation, and purification via flash chromatography or recrystallization are critical to avoid side reactions (e.g., dimerization) .
Q. How does the chloromethyl substituent influence the coordination chemistry of 2,2'-bipyridine with transition metals?
- Mechanistic Insight : The chloromethyl group acts as an electron-withdrawing substituent, altering the electronic properties of the bipyridine ligand. This modification stabilizes metal complexes (e.g., Re, Ru) by increasing ligand field strength, which impacts redox potentials and catalytic activity .
- Experimental Validation : NMR studies show downfield shifts in pyridine protons upon metal coordination, confirming electronic modulation. For example, in Ru complexes, the chloromethyl group enhances stability in oxidative environments .
Q. What spectroscopic techniques are most effective for characterizing 6-(chloromethyl)-2,2'-bipyridine and its metal complexes?
- Techniques :
- ¹H/¹³C NMR : Identifies substituent effects (e.g., methylene singlet at δ 4.74 ppm for chloromethyl groups) and confirms purity .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for Re or Ru complexes .
- X-ray Crystallography : Resolves structural details, such as bond lengths and angles in metal complexes (e.g., fac-[Re(CO)₃(L)Br]) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 6-(chloromethyl)-2,2'-bipyridine to minimize side reactions and improve yield?
- Challenges : Competing reactions, such as over-halogenation or hydrolysis of the chloromethyl group, often reduce yields.
- Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 180°C) and improves regioselectivity in substitution reactions .
- Protective Group Strategies : Silylation (e.g., using TES-Cl) stabilizes intermediates, enabling efficient halogen exchange with hexachloroethane and CsF .
- Yield Data : Optimized routes achieve ~45–65% yield for chloromethyl derivatives, compared to <30% in traditional methods .
Q. What role does 6-(chloromethyl)-2,2'-bipyridine play in designing supramolecular assemblies or metal-organic frameworks (MOFs)?
- Applications :
- MOF Functionalization : The chloromethyl group serves as a reactive handle for post-synthetic modification (e.g., grafting phenoxymethyl or diphenylamino groups via nucleophilic substitution) .
- Electrocatalysis : Ru or Re complexes of this ligand exhibit enhanced hydrogen evolution activity due to improved electron transfer kinetics .
- Case Study : Substitution with 4-(N,N-diphenylamino)phenol under microwave conditions yields photofunctional ligands for dye-sensitized solar cells (DSSCs) .
Q. How can researchers address contradictions in reported catalytic performance of 6-(chloromethyl)-2,2'-bipyridine metal complexes?
- Data Discrepancies : Variability in catalytic activity (e.g., hydrogen evolution) may arise from differences in:
- Acid Co-Catalysts : HClO₄ vs. CF₃COOH alters protonation states and reaction pathways .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) shield reactive intermediates, reducing deactivation .
Q. What are the limitations of using 6-(chloromethyl)-2,2'-bipyridine in biological applications, and how can they be mitigated?
- Limitations :
- Hydrolytic Instability : The chloromethyl group may hydrolyze in aqueous buffers, limiting in vivo use.
- Cytotoxicity : Metal complexes (e.g., Re) can exhibit toxicity due to ROS generation.
- Mitigation :
- Derivatization : Replace chloride with biocompatible groups (e.g., PEG linkers) .
- Encapsulation : Incorporate into nanocarriers (e.g., liposomes) to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
